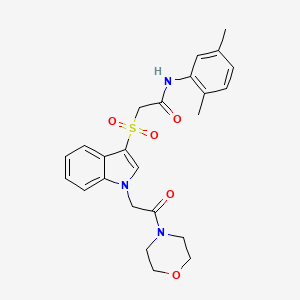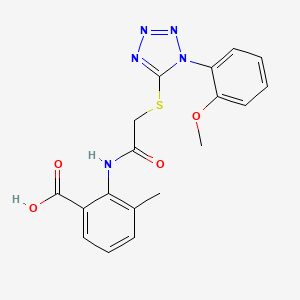![molecular formula C20H22N2O4S B2775433 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922010-11-5](/img/structure/B2775433.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives have been studied for their use as dopamine D2 receptor antagonists . They are considered selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Applications De Recherche Scientifique
Asymmetric Alkynylation of Cyclic Imines :
- Research by Ren et al. (2014) in "The Journal of Organic Chemistry" focused on the asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, which is a step towards synthesizing optically active derivatives of these compounds (Ren, Wang, & Liu, 2014).
Enantioselective Aza-Reformatsky Reaction :
- Munck et al. (2017) in "Organic Chemistry Frontiers" reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This process used readily available diaryl prolinol as a chiral ligand (Munck, Sukowski, Vila, & Pedro, 2017).
Synthesis of N-Arylated Dibenzo[b,e][1,4]oxazepin Derivatives :
- Zhang et al. (2015) in "RSC Advances" established an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin derivatives. This process involved N-arylation reaction followed by chemo- and regio-selective intramolecular reactions (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015).
Pharmacological Characterization of Dibenzo[b,f][1,4]oxazepines :
- Naporra et al. (2016) in "Pharmacological Research" synthesized and characterized various dibenzo[b,f][1,4]oxazepine derivatives for their affinity to histamine receptors and selected aminergic GPCRs. Some derivatives were identified as dual hH1/h5-HT2A receptor ligands or selective hH1R antagonists (Naporra, Gobleder, Wittmann, Spindler, Bodensteiner, Bernhardt, Hübner, Gmeiner, Elz, & Strasser, 2016).
Metabolism Study of Dibenzo[b,f]-1,4-oxazepine :
- Harrison et al. (1978) in "Experientia" studied the in vivo metabolism of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one, suggesting an arene oxide intermediate during conversion to its hydroxylated derivative (Harrison, Clarke, Inch, & Upshall, 1978).
Enantioselective Addition of Et2Zn to Cyclic Imines :
- Munck et al. (2017) in "Tetrahedron Letters" demonstrated the enantioselective addition of Et2Zn to dibenzo[b,f][1,4]oxazepines, catalyzed by a (R)-VAPOL-Zn(II) complex, to produce chiral derivatives (Munck, Sukowski, Vila, & Pedro, 2017).
Ru-Catalyzed Asymmetric Transfer Hydrogenation :
- More and Bhanage (2017) in "Organic & Biomolecular Chemistry" reported the first Ru-catalyzed asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high conversion and enantioselectivity (More & Bhanage, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, a neurotransmitter, with the receptor. This inhibition can lead to changes in the transmission of signals in the brain.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propriétés
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-22-17-9-5-6-10-19(17)26-18-12-11-14(13-16(18)20(22)23)21-27(24,25)15-7-3-2-4-8-15/h5-6,9-13,15,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLTRULXRSYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)
![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)
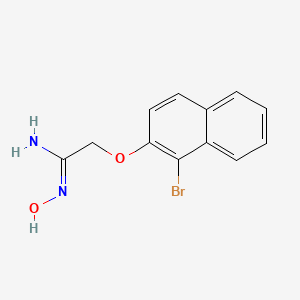
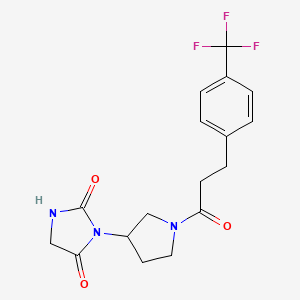
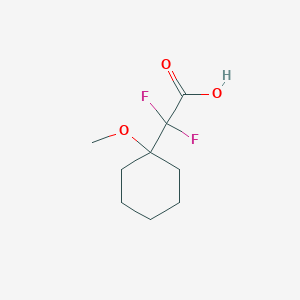
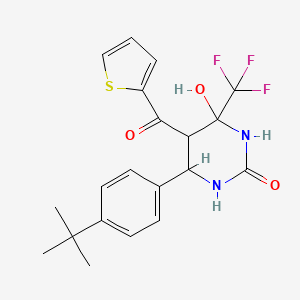
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)
![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)
